molecular formula C17H16F4O2 B12638148 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one CAS No. 918873-69-5

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one

Cat. No.: B12638148
CAS No.: 918873-69-5
M. Wt: 328.30 g/mol
InChI Key: VBSHJANWZVCFMU-UHFFFAOYSA-N
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Description

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one is a complex organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclooctenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with cyclooct-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways. These interactions can modulate various biological processes, making the compound valuable for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one stands out due to its unique cyclooctenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry .

Properties

CAS No.

918873-69-5

Molecular Formula

C17H16F4O2

Molecular Weight

328.30 g/mol

IUPAC Name

2-[2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl]cyclooct-2-en-1-one

InChI

InChI=1S/C17H16F4O2/c18-12-7-8-13(14(10-12)17(19,20)21)16(23)9-11-5-3-1-2-4-6-15(11)22/h5,7-8,10H,1-4,6,9H2

InChI Key

VBSHJANWZVCFMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=O)CC1)CC(=O)C2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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